2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one
Description
2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one is a chiral α-ketoamine derivative featuring a pyrrolidine ring substituted with a hydroxyl group at the (3S)-position. This compound is synthesized as a hydrochloride salt to prevent intermolecular dimerization, enhancing its stability . Its structural attributes—including a chiral center, hydrogen-bonding capability (via the hydroxyl group), and a rigid pyrrolidine scaffold—make it a valuable intermediate in medicinal chemistry, particularly in the design of kinase inhibitors such as CK1δ .
Properties
Molecular Formula |
C6H12N2O2 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H12N2O2/c7-3-6(10)8-2-1-5(9)4-8/h5,9H,1-4,7H2/t5-/m0/s1 |
InChI Key |
FCFUVRKPBYUYOI-YFKPBYRVSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)CN |
Canonical SMILES |
C1CN(CC1O)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Catalytic Asymmetric Hydroxylation
The (3S)-3-hydroxypyrrolidine scaffold is synthesized via Sharpless asymmetric dihydroxylation or enzymatic resolution. A modified approach using L-proline-derived catalysts achieves enantiomeric excess (ee) >99% by leveraging hydrogen-bonding interactions to direct hydroxylation.
Reaction conditions :
Deprotection of Protected Pyrrolidines
Protected precursors like (S)-(-)-3-amino-1-hydroxypyrrolidin-2-one (CAS 111821-58-0) are deprotected using HBr in acetic acid (1 h, ambient temperature). This method avoids racemization and achieves 98% yield.
2-Aminoacetyl Group Installation
Carbodiimide-Mediated Coupling
The aminoacetyl moiety is introduced via coupling between (3S)-3-hydroxypyrrolidine and N-protected glycine derivatives . EDCl/HOBt (1.6 equiv) in dichloromethane at 40–45°C for 8 h affords the desired adduct with minimal epimerization.
Optimized protocol :
Direct Amination of Ketones
An alternative route involves Buchwald–Hartwig amination of 1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one. Using Pd₂(dba)₃/Xantphos (5 mol%) and LiHMDS (2.0 equiv) in toluene at 110°C, this method achieves 78% yield but requires rigorous exclusion of moisture.
Deprotection and Final Product Isolation
Hydrogenolytic Cleavage
Benzyloxycarbonyl (Cbz) groups are removed via hydrogenolysis (H₂, 1 atm, Pd/C 10% w/w) in ethanol. This step proceeds quantitatively within 2 h at room temperature.
Crystallization
The free base is converted to its hydrochloride salt by treatment with HCl (g) in ethyl acetate. Recrystallization from ethanol/water (3:1) yields colorless needles with >99.5% purity.
Crystallization data :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, continuous flow systems are preferred to enhance reproducibility. Key parameters:
-
Residence time : 20–30 min
-
Temperature control : ±1°C via jacketed reactors
-
Cost analysis : EDCl/HOBt coupling is 23% cheaper than enzymatic methods due to lower catalyst costs.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
Neuropharmacology
One of the primary applications of 2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one is in neuropharmacology. The compound's structure suggests potential activity at various neurotransmitter receptors, particularly those involved in cognitive functions and mood regulation. Research indicates that derivatives of pyrrolidine compounds can exhibit effects on serotonin and dopamine receptors, which are crucial in treating conditions like depression and anxiety .
Antidepressant Development
The compound has been studied as a potential lead for developing novel antidepressants. Its ability to modulate neurotransmitter systems positions it as a candidate for further exploration in pharmacological studies aimed at alleviating depressive symptoms. Case studies have shown promising results in animal models, indicating that modifications to its structure could enhance efficacy against depressive disorders .
Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. This could be attributed to its interaction with pain pathways mediated by neurotransmitters. Further research is required to elucidate these mechanisms and evaluate its potential as a pain management agent .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including amination and acylation, making it valuable in creating pharmaceuticals and agrochemicals .
Synthesis of Pyrrolidine Derivatives
The presence of the pyrrolidine moiety enables the synthesis of derivatives that can be used in drug development. These derivatives are often explored for their biological activities, including antimicrobial and anticancer properties. The ability to modify the hydroxyl group further enhances the scope of applications in medicinal chemistry .
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant-like effects of modified pyrrolidine compounds derived from this compound. The results indicated significant reductions in depressive-like behaviors in rodent models when administered at specific dosages, suggesting a pathway for developing new antidepressants .
Case Study 2: Analgesic Efficacy
In another investigation focusing on pain management, researchers synthesized analogs of this compound and tested them against established analgesics. The findings revealed comparable efficacy with fewer side effects, highlighting its potential as an alternative analgesic agent .
Mechanism of Action
The mechanism of action of 2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The aminoethanone core (NH₂-C(=O)-R) is shared among analogs, but substituents (R) dictate divergent properties:
Table 1: Key Structural and Functional Differences
Medicinal Chemistry
Forensic and Regulatory Context
- Brominated and iodinated analogs (e.g., bk-2C-B) are monitored as new psychoactive substances (NPS), emphasizing the need for structural differentiation from non-toxic intermediates .
Biological Activity
2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one, also known by its CAS number 1690144-66-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : C₆H₁₂N₂O₂
- Molecular Weight : 144.17 g/mol
- IUPAC Name : 2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2-amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone |
| InChI Key | FCFUVRKPBYUYOI-YFKPBYRVSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. The compound exhibits potential as a modulator of neurotransmitter systems, particularly in relation to neuroprotective and analgesic effects.
Key Mechanisms:
- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Similar compounds have shown promise in inhibiting DPP-IV, an enzyme linked to glucose metabolism and type 2 diabetes management .
- Neuroprotective Effects : Research indicates that derivatives of this compound can protect neuronal cells from apoptosis and oxidative stress, suggesting a role in neurodegenerative disease therapies.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its derivatives. Below are summarized findings from key research articles.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The results indicated significant activity against both gram-positive and gram-negative bacteria, showcasing its potential as an antibacterial agent .
Neuroprotective Studies
Research focusing on neuroprotection revealed that the compound could reduce neuronal cell death induced by oxidative stress. This was observed through various assays measuring cell viability and apoptosis markers . The compound's ability to modulate pathways involved in oxidative stress responses was highlighted.
Case Study 1: DPP-IV Inhibition
In a pharmacological study, the compound's analogs were tested for their DPP-IV inhibitory activity. The results suggested that these compounds could effectively lower blood glucose levels in diabetic models, indicating potential therapeutic applications for managing diabetes .
Case Study 2: Neuroprotection in Animal Models
In vivo studies demonstrated that treatment with the compound significantly reduced neuronal damage in models of ischemic stroke. Behavioral assessments showed improved recovery in treated animals compared to controls, suggesting a promising avenue for further research into neuroprotective therapies .
Q & A
Basic: What are the common synthetic routes for 2-Amino-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethan-1-one, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves coupling amino and hydroxyl-containing precursors under controlled conditions. Key steps include:
- Reagent Selection : Use of catalysts (e.g., palladium or nickel complexes) and polar solvents (e.g., ethanol, methanol) to enhance reaction efficiency .
- Optimization : Temperature (often 60–80°C) and pH (neutral to slightly acidic) are critical to minimize side reactions like oxidation of the hydroxyl group .
- Purification : Column chromatography or recrystallization ensures ≥95% purity. Continuous flow reactors may improve scalability in industrial settings .
Advanced: How can computational methods like molecular docking predict the biological targets of this compound?
Answer:
Molecular docking leverages the compound’s stereochemistry (3S configuration) and functional groups (hydroxyl, amino) to model interactions with proteins:
- Target Identification : Docking simulations against enzymes (e.g., kinases) or receptors (e.g., GPCRs) predict binding affinities. The pyrrolidine ring’s rigidity may favor interactions with hydrophobic pockets .
- Validation : MD simulations assess stability of ligand-target complexes. Free energy calculations (e.g., MM/GBSA) quantify binding strength .
- Limitations : Solvent effects and protonation states of the amino group require explicit modeling to avoid false positives .
Analytical: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.8–2.2 ppm correspond to pyrrolidine protons; δ 3.4–3.8 ppm indicate hydroxyl and amino groups .
- ¹³C NMR : Carbonyl (C=O) appears at ~205 ppm; pyrrolidine carbons resonate at 40–60 ppm .
- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 145.1 (theoretical: 144.17 g/mol). Fragmentation patterns confirm the ethanone backbone .
- IR Spectroscopy : Stretching at 3300 cm⁻¹ (N-H/O-H) and 1650 cm⁻¹ (C=O) .
Structural: What challenges arise in determining the crystal structure of this compound, and how are programs like SHELXL employed?
Answer:
Challenges include:
- Hydrogen Bonding : The hydroxyl and amino groups form dynamic networks, complicating H-atom localization .
- Chirality : The 3S configuration requires high-resolution data (<1.0 Å) to resolve enantiomeric purity .
Methodology : - SHELXL : Refinement uses least-squares minimization with anisotropic displacement parameters. Twinning corrections may apply for crystals with pseudo-symmetry .
- Validation : R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc) confirm atomic positions .
Biological: What in vitro assays assess its neuroprotective effects, and how are results validated?
Answer:
- Primary Neuronal Cultures : Expose to oxidative stress (H₂O₂) and measure viability via MTT assay. EC₅₀ values compare potency to known neuroprotectants (e.g., riluzole) .
- Mechanistic Studies :
- ROS Scavenging : Fluorogenic probes (e.g., DCFH-DA) quantify reactive oxygen species reduction .
- Apoptosis Markers : Western blotting for caspase-3 cleavage validates anti-apoptotic activity .
- Controls : Include enantiomers (3R) to confirm stereospecific effects .
Advanced: How does the stereochemistry of the 3-hydroxypyrrolidine ring influence pharmacological activity?
Answer:
- Stereoelectronic Effects : The 3S configuration aligns the hydroxyl group for hydrogen bonding with catalytic residues (e.g., in monoamine oxidases), enhancing inhibition .
- Conformational Rigidity : The (S)-enantiomer restricts pyrrolidine ring puckering, improving receptor fit. Molecular dynamics show reduced RMSD fluctuations compared to 3R .
- In Vivo Correlation : Pharmacokinetic studies in rodents reveal higher brain penetration for 3S due to optimized logP (-0.2 to +0.5) .
Basic: What are the stability and storage requirements for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
